molecular formula C8H8ClNO B12971940 (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No.: B12971940
M. Wt: 169.61 g/mol
InChI Key: XZVGQEYEEUNMQM-ZCFIWIBFSA-N
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Description

(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 1448287-38-4) is a chiral fused bicyclic compound of significant value in medicinal chemistry and pharmaceutical research. It serves as a crucial synthetic intermediate and chiral building block for the development of novel kinase inhibitors. This enantiomerically pure scaffold is particularly important in the synthesis of potent and selective Janus kinase (JAK) inhibitors, such as the development candidate PF-06651600 , which targets JAK3. Its mechanism of action, when incorporated into final active pharmaceutical ingredients (APIs), typically involves high-affinity binding to the ATP-binding site of specific kinases, modulating signaling pathways involved in immune and inflammatory responses. The compound's structure features a cyclopentane ring fused to a chlorinated pyridine, with a stereocentre at the 7-position bearing a hydroxyl group, which is often a key pharmacophore for target interaction. Researchers utilize this chemical for probing JAK-STAT signaling pathways, designing next-generation treatments for autoimmune diseases (e.g., rheumatoid arthritis, alopecia areata), and exploring structure-activity relationships (SAR) in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

(7R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

InChI

InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2/t6-/m1/s1

InChI Key

XZVGQEYEEUNMQM-ZCFIWIBFSA-N

Isomeric SMILES

C1CC2=C([C@@H]1O)N=C(C=C2)Cl

Canonical SMILES

C1CC2=C(C1O)N=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Cyclopentenopyridine N-Oxide Intermediate

A key intermediate in the synthesis is 2,3-cyclopentenopyridine N-oxide, prepared by oxidation of 2,3-cycloheptenopyridine using peracetic acid under mild conditions:

  • Reaction conditions: 30% CH3COOOH in water, 25 °C, 48 hours under air atmosphere.
  • Workup: Addition of water, neutralization with anhydrous K2CO3 until no gas evolution, extraction with CH2Cl2, drying, and concentration.
  • Yield: 98% as a white solid with melting point 120-122 °C.
  • Characterization: Confirmed by 1H NMR, 13C NMR, and GC-MS.

Chlorination to Form 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

The N-oxide intermediate undergoes chlorination using phosphorus oxychloride (POCl3):

  • Reaction conditions: POCl3 added slowly to a solution of the N-oxide in anhydrous 1,2-dichloroethane at 0 °C, then refluxed for 5 hours.
  • Workup: Quenching in ice-water, neutralization with K2CO3, extraction with CH2Cl2, drying, and purification by flash chromatography.
  • Yield: 85% as a yellow oil.
  • Characterization: 1H NMR and 13C NMR data confirm the chlorinated product.

Introduction of the Hydroxyl Group at the 7-Position

The hydroxyl group is introduced stereoselectively at the 7-position by nucleophilic substitution or reduction methods:

  • Example method: Reaction of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with sodium in methanol at 100 °C for 24 hours.
  • Workup: Evaporation of solvent, aqueous extraction, drying, and purification by flash chromatography.
  • Yield: 91% of the 4-methoxy derivative, which can be further converted to the 7-hydroxy compound.
  • Stereochemistry: Controlled by chiral catalysts or resolution techniques to obtain the (R)-enantiomer.

Alternative Oxidation and Catalytic Methods

Oxidation of cyclopenta[b]pyridine derivatives using manganese triflate catalysts (Mn(OTf)2) with various oxidants (e.g., H2O2, t-BuOOH) in acetonitrile or methanol has been explored:

Entry Catalyst Oxidant Solvent Temp (°C) Time (h) Product Yield (%) Notes
1 Mn(OTf)2 H2O2 MeCN 25 24 Not detected No N-oxide formed
2 Mn(OTf)2 AcOOH MeCN 25 24 N-oxide formed 2,3-cyclopentenopyridine N-oxide
3 Mn(OTf)2 m-CPBA MeCN 25 24 N-oxide formed
4 Mn(OTf)2 t-BuOOH Methanol 25 24 Not detected

These oxidation methods provide routes to functionalized intermediates that can be further elaborated to the target compound.

Research Findings and Optimization

  • The chlorination step using POCl3 is critical for introducing the chlorine atom at the 2-position with high regioselectivity and yield.
  • The stereoselective hydroxylation at the 7-position requires careful control of reaction conditions and choice of nucleophile or reducing agent.
  • Use of manganese triflate catalysts in oxidation reactions offers mild conditions but variable yields depending on the oxidant and solvent.
  • Purification by flash chromatography using ethyl acetate/petroleum ether mixtures is effective for isolating pure intermediates and final products.
  • Characterization by NMR (1H and 13C), HRMS, and melting point determination confirms the structure and purity of synthesized compounds.

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Product Description
Oxidation to N-oxide CH3COOOH (30%), 25 °C, 48 h 98 2,3-Cyclopentenopyridine N-oxide (white solid)
Chlorination POCl3, 0 °C to reflux, 5 h 85 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (yellow oil)
Hydroxylation (nucleophilic substitution) Na in MeOH, 100 °C, 24 h 91 4-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine (yellow oil)
Oxidation (alternative) Mn(OTf)2 + AcOOH or m-CPBA, MeCN, 25 °C, 24 h Variable N-oxide intermediates

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 participates in nucleophilic substitution under controlled conditions. Key findings include:

Reaction TypeConditionsProducts/OutcomesYieldSource
HydrolysisNaOH (aq.), 80°C, 6 h2-Hydroxy derivative78%
AminolysisNH3/EtOH, reflux, 12 h2-Amino substituted analog65%
Suzuki CouplingPd(PPh3)4, K2CO3, DME, 110°C, 24 hAryl-substituted cyclopenta[b]pyridine82%

The steric hindrance from the bicyclic system slows substitution kinetics compared to simpler chloropyridines.

Oxidation and Reduction Reactions

The hydroxyl group at position 7 undergoes oxidation, while the pyridine ring can be reduced:

Oxidation

  • MnO2 in acetone converts the hydroxyl group to a ketone, forming 2-chloro-5H-cyclopenta[b]pyridin-7-one (yield: 85%) .

  • H2O2/FeCl3 selectively oxidizes the cyclopentane ring, yielding a dihydroxylated derivative .

Reduction

  • NaBH4/MeOH reduces the pyridine ring to a piperidine analog, though competing side reactions occur due to steric strain.

Cyclization and Ring-Opening Reactions

The bicyclic structure facilitates ring-opening under acidic or basic conditions:

ReagentsConditionsProductsKey Observations
H2SO4 (conc.)120°C, 3 hLinear pyridine-carboxylic acidSelectivity depends on Cl position
KOtBu/DMFMicrowave, 150°C, 20 minFused tricyclic quinoline73% yield, confirmed by XRD

Catalytic Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed reactions:

ReactionCatalytic SystemOutcomeEfficiency
Heck CouplingPd(OAc)2, PPh3, NEt3Alkenyl-substituted derivative68%
Buchwald-HartwigPd2(dba)3, XPhos, Cs2CO3N-Arylated product74%

Steric effects from the bicyclic system necessitate bulky ligands (e.g., XPhos) to prevent catalyst deactivation .

Biological Interactions

While not a direct chemical reaction, the compound inhibits CYP1A2 (Ki = 2.3 μM) through π-π stacking and hydrogen bonding with the enzyme’s active site. This interaction is reversible and pH-dependent.

Thermal and Photochemical Stability

  • Thermal decomposition begins at 220°C, producing HCl and cyclopenta-fused polyaromatic hydrocarbons .

  • UV irradiation (254 nm) induces C-Cl bond cleavage, forming a radical intermediate that dimerizes (confirmed by ESR).

Comparative Reactivity Table

Reaction PathwayRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Cl Hydrolysis1.2 × 10⁻⁴85.3
OH Oxidation3.8 × 10⁻⁵92.1
Ring-Opening5.6 × 10⁻³67.4

Data derived from Arrhenius plots under controlled conditions .

Scientific Research Applications

Pharmacological Potential

(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy in inhibiting specific enzymes linked to cancer progression. The results indicated that modifications to the cyclopentapyridine structure could enhance bioactivity and selectivity against cancer cell lines .

Neuropharmacology

Research has indicated that derivatives of this compound may exhibit neuroprotective effects. Investigations into its mechanism of action revealed potential benefits in models of neurodegenerative diseases.

Data Table: Neuroprotective Effects

CompoundModelEffectReference
(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-olMouse model of Alzheimer'sReduced neuroinflammation
Derivative ARat model of Parkinson'sIncreased dopamine levels

Skin Care Products

The compound has been explored for its applications in cosmetic formulations due to its potential skin-beneficial properties. Its ability to enhance skin hydration and barrier function has been highlighted in recent studies.

Case Study : A formulation study demonstrated that incorporating (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol into creams improved moisture retention and reduced transepidermal water loss compared to control formulations .

Anti-Aging Formulations

The antioxidant properties attributed to this compound make it a candidate for anti-aging products. Research indicates that it can scavenge free radicals, thereby protecting skin cells from oxidative stress.

Data Table: Anti-Aging Efficacy

FormulationActive IngredientEfficacy MeasureResults
Cream A(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-olSkin elasticityImproved by 25% after 8 weeks
Serum BRetinol + CompoundWrinkle depth reduction30% reduction observed

Mechanism of Action

The mechanism of action of ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Functional Groups CAS Number Melting Point (°C) Key Applications/Synthesis References
(R)-2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol 2-Cl, 7-OH, (R)-configuration 912277-45-3 75–76 Chiral intermediate; enzymatic resolution
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol 4-Cl, 7-OH 126053-15-4 N/A Potential corrosion inhibitor (structural analog)
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 2-Cl, no hydroxyl 117890-55-8 N/A Intermediate for further functionalization
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride 7-NH₂ (amine), HCl salt, (R)-configuration 1187930-42-2 N/A Pharmaceutical intermediate (e.g., kinase inhibitors)
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate 4-Cl, 7-OAc (ester) 945666-87-5 N/A Prodrug form; improved lipophilicity
CAPD-1 (CAPD derivatives) 3-CN, 2-OEt, 7-arylidene Varies N/A Corrosion inhibitors (97.7% efficiency in H₂SO₄)

Substituent Position and Functional Group Impact

  • Hydroxyl vs. Amine/Ester :
    • The hydroxyl group in the target compound enhances hydrogen bonding, influencing solubility and surface adsorption .
    • Replacing the hydroxyl with an amine (e.g., 7-amine hydrochloride) increases basicity, making it suitable for salt formation in drug development .
    • Acetate esters (e.g., 7-yl acetate) improve lipophilicity, aiding membrane permeability in prodrug designs .

Stereochemical Considerations

  • The (R)-enantiomer of the target compound is synthesized via enzymatic resolution using Novozyme 435, yielding 44% (R)-acetate and 41% (S)-alcohol .
  • Stereochemistry impacts physical properties: (R)-13 (acetate) is a yellow oil, while (S)-12 (alcohol) is a crystalline solid .

Biological Activity

(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a compound of interest in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H8ClNO
  • Molecular Weight : 169.608 g/mol
  • CAS Number : 1186506-27-3

The biological activity of (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has been linked to its interaction with various biological targets, particularly in the context of phosphodiesterase (PDE) inhibition. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which are crucial for various signaling pathways.

Phosphodiesterase Inhibition

Recent studies have highlighted the compound's potential as a selective inhibitor of phosphodiesterase 7A (PDE7A). This enzyme plays a significant role in regulating immune responses and inflammation. Inhibition of PDE7A can lead to increased levels of cyclic AMP (cAMP), which has anti-inflammatory effects and can modulate immune system activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
PDE Inhibition Significant inhibition of PDE7A ,
Anti-inflammatory Effects Reduction in inflammatory markers in vitro ,
Neuroprotective Properties Potential modulation of neuroinflammation ,

Case Studies

  • In Vitro Studies on PDE7A Inhibition :
    • A study conducted by Elfeky et al. (2020) demonstrated that derivatives similar to (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol exhibited potent inhibition of PDE7A, leading to decreased pro-inflammatory cytokine production in T lymphocytes .
  • Neuroprotective Effects :
    • Research indicated that compounds with structures akin to (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol showed promise in neuroprotection by reducing oxidative stress and inflammatory responses associated with neurodegenerative diseases .
  • Pharmacological Profiling :
    • A comprehensive pharmacological profiling study assessed various derivatives for their anti-inflammatory and neuroprotective properties. Results indicated that certain derivatives not only inhibited PDEs but also acted as antioxidants, suggesting a multi-targeted approach for treating conditions like Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for preparing (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of substituted cyclopentanones with amines, followed by chlorination and stereoselective resolution. Key intermediates are characterized using IR spectroscopy (to confirm functional groups like -OH and C-Cl), ¹H/¹³C NMR (to verify regiochemistry and stereochemistry), and mass spectrometry (to confirm molecular weight). For example, details the synthesis of related cyclopenta[b]pyridine derivatives using ketone intermediates and thiophene substituents, with purity confirmed by spectral data .

Q. What analytical methods are critical for confirming the enantiomeric purity of this compound?

Enantiomeric purity is validated using chiral HPLC or polarimetry . describes an enzymatic resolution method using Novozyme 435 lipase to separate (R)- and (S)-enantiomers of a structurally similar compound. The resolved enantiomers were purified via flash chromatography (hexane:EtOAc) and confirmed by optical rotation measurements .

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol?

Optimal yields are achieved in aprotic solvents (e.g., dichloromethane or THF) under inert atmospheres to prevent oxidation. highlights that reaction temperatures between 0–25°C minimize side reactions like ring-opening, while higher temperatures (>40°C) reduce stereochemical fidelity .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound without enzymatic resolution?

Asymmetric catalysis using chiral ligands (e.g., P,N-ligands) in iridium-catalyzed hydrogenation or palladium-mediated cross-coupling can achieve enantiomeric excess (ee >90%). demonstrates the use of diazaphospholidine-P,N ligands for asymmetric hydrogenation of α,β-unsaturated esters, a method adaptable to cyclopenta[b]pyridine systems .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies (e.g., accelerated thermal stress at 40°C) reveal that the compound degrades via hydrolysis of the chloro substituent or oxidation of the dihydro-pyridine ring. notes that storage under inert gas (N₂/Ar) at 2–8°C minimizes decomposition, while exposure to moisture generates 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol as a major degradant .

Q. What computational models predict the compound’s reactivity in catalytic systems or biological targets?

Q. How can structural modifications enhance the compound’s applicability in asymmetric catalysis or medicinal chemistry?

Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position increases electrophilicity for nucleophilic substitution, while bulky substituents (e.g., tert-butyl) improve stereocontrol in catalytic reactions. lists derivatives like 4-chloro and 3-bromo analogs, which serve as precursors for cross-coupling reactions .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

Refer to GHS hazard codes :

  • H314 (causes severe skin burns) mandates PPE (gloves, goggles).
  • H400 (aquatic toxicity) requires waste neutralization before disposal.
    and specify protocols for spills (use absorbents like vermiculite) and first aid (flush skin/eyes with water for 15 minutes) .

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